BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Aminopimelic Acid: A Nonproteinogenic
Amino Acid with Dual Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Aminopimelic acid

Cat. No.: B556008

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopimelic acid (2-APA) is a nonproteinogenic a-amino acid with significant potential in
both agriculture and medicine. As a dicarboxylic acid analogue of lysine, its L-enantiomer (L-2-
APA) has been identified as a potent inhibitor of the diaminopimelic acid (DAP) biosynthesis
pathway, a crucial process in the formation of the bacterial cell wall that is absent in mammals.
This makes it an attractive target for the development of novel antibacterial agents.
Furthermore, L-2-APA has been shown to act as an auxin mimic, promoting lateral root
formation in plants, which could have applications in enhancing agricultural productivity. This
technical guide provides a comprehensive overview of 2-aminopimelic acid, including its
physicochemical properties, biological activities, and the underlying mechanisms of action. It
details experimental protocols for its synthesis and biological evaluation and presents key
guantitative data in a structured format.

Introduction

Nonproteinogenic amino acids, those not found in the canonical 20 amino acids used for
protein synthesis, represent a vast and largely untapped source of chemical diversity with
significant biological activities. 2-Aminopimelic acid (2-aminoheptanedioic acid) is one such
molecule that has garnered interest for its dual roles in distinct biological systems.[1] Its
structural similarity to key metabolic intermediates allows it to function as both a modulator of
plant growth and an inhibitor of an essential bacterial metabolic pathway.
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For drug development professionals, the primary interest in 2-APA lies in its ability to inhibit the
diaminopimelic acid (DAP) biosynthesis pathway.[2] This pathway is essential for the synthesis
of lysine and for the cross-linking of peptidoglycan in the cell walls of most bacteria.[3] As this
pathway is absent in humans, it represents an ideal target for the development of antibiotics
with high selectivity and potentially low toxicity.

In the field of agricultural science, the discovery that L-2-APA functions as an auxin mimic
opens up new avenues for the development of plant growth regulators.[1] Auxins are a class of
plant hormones that play a critical role in various aspects of plant development, including root
formation. The ability of L-2-APA to promote lateral root growth could be harnessed to improve
nutrient and water uptake in crops, leading to increased yields and stress tolerance.

This guide aims to provide a detailed technical resource for researchers and scientists working
with or interested in 2-aminopimelic acid. It covers the fundamental chemistry, biological
functions, and methodologies relevant to its study and application.

Physicochemical Properties

2-Aminopimelic acid is an alpha-amino acid with a seven-carbon backbone and two
carboxylic acid groups. Its properties are summarized in the table below.

Property Value Reference
Molecular Formula C7H13NOa4 [4]
Molecular Weight 175.18 g/mol [4]

IUPAC Name 2-Aminoheptanedioic acid [4]
Synonyms a-Aminopimelic acid, 2-APA [4]

CAS Number 627-76-9 [4]
Appearance White powder

Melting Point 215-216 °C

Solubility Soluble in water
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Biological Activity and Mechanisms of Action

Antibacterial Activity: Inhibition of the Diaminopimelic
Acid (DAP) Biosynthesis Pathway

The primary mechanism of 2-APA's antibacterial potential is the inhibition of the diaminopimelic
acid (DAP) biosynthesis pathway. This pathway is a critical component of bacterial metabolism,
leading to the synthesis of meso-diaminopimelic acid (m-DAP), an essential component for
cross-linking the peptidoglycan cell wall in most Gram-negative and some Gram-positive
bacteria.[3] The pathway also serves as the route for lysine biosynthesis in bacteria and plants.

L-2-APA acts as an analogue of tetrahydrodipicolinate (THDP), an early intermediate in the
DAP pathway. Specifically, L-2-APA is a substrate for the enzyme tetrahydrodipicolinate N-
succinyltransferase (DapD), which catalyzes the succinylation of THDP. While L-2-APA itself
does not exhibit significant antibacterial activity due to poor uptake, its incorporation into di- or
tripeptides facilitates its transport into bacterial cells via peptide transport systems. Once inside
the cell, peptidases cleave the peptide bonds, releasing high concentrations of L-2-APA, which
then inhibits the DAP pathway, leading to cell lysis. The most potent of these peptide
conjugates studied to date is (L-2-aminopimelyl)-L-alanine.

Unsaturated derivatives of a-aminopimelic acid have also been shown to be potent inhibitors of
another key enzyme in the pathway, meso-diaminopimelic acid D-dehydrogenase, with
competitive and noncompetitive inhibition constants in the micromolar range.[5]

Inhibition Constant

Compound Target Enzyme (Ki) Inhibition Type
i

Unsaturated o- meso-diaminopimelic

aminopimelic acid acid D- 53 uM Competitive

analog 1 dehydrogenase

Unsaturated o- meso-diaminopimelic

aminopimelic acid acid D- 44 uyM Noncompetitive

analog 2 dehydrogenase

Note: Specific MIC values for (L-2-aminopimelyl)-L-alanine against various bacterial strains are
not readily available in the reviewed literature, although its potency is noted.
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Caption: Inhibition of the DAP biosynthesis pathway by a 2-aminopimelic acid prodrug.

Plant Growth Regulation: Auxin Mimicry

L-2-Aminopimelic acid has been identified as an auxin mimic that can induce lateral root
formation in a variety of plant species.[1] Auxins are a class of plant hormones that are central
to plant growth and development. The primary signaling pathway for auxin involves the
perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF
E3 ubiquitin ligase complex.[6] In the absence of auxin, Aux/IAA transcriptional repressors bind
to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the

expression of auxin-responsive genes.

When auxin is present, it acts as a "molecular glue," promoting the interaction between
TIR1/AFB and the Aux/IAA proteins.[7] This interaction leads to the ubiquitination and
subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of
Aux/IAA proteins releases the ARFs, allowing them to activate the transcription of genes that
mediate auxin responses, such as cell division and differentiation, leading to processes like

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b556008?utm_src=pdf-body-img
https://www.benchchem.com/product/b556008?utm_src=pdf-body
https://www.benchchem.com/product/b556008?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38782630/
https://elifesciences.org/articles/54740
https://www.researchgate.net/figure/Regulation-of-the-TIR1-AFB-Pathway_fig4_271333176
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

lateral root formation. As an auxin mimic, L-2-APA is believed to bind to the TIR1/AFB co-
receptors, initiating this signaling cascade.
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Caption: Auxin signaling pathway and the proposed action of L-2-aminopimelic acid.

Experimental Protocols

General Protocol for the Synthesis of L-2-Aminopimelic
Acid

A detailed, step-by-step protocol for the synthesis of L-2-aminopimelic acid is not readily
available in the public domain. However, its synthesis can be achieved through established
methods for the asymmetric synthesis of nonproteinogenic amino acids. A common strategy

involves the stereoselective alkylation of a chiral glycine enolate equivalent. The following is a
generalized workflow based on such methods.

L-2-Aminopimelic Acid

Chiral Glycine Equivalent Deprotonation Stereoselective Alkylation with Acid Hydrolysis
(e.g., from a Schiff base) (e.g., LDA, -78°C) a C5-electrophile to remove chiral auxiliary
o a2 (e.g., 5-bromopentanoic acid ester) and deprotect ester groups

Purification
(e.g., lon-exchange chromatography)

Click to download full resolution via product page
Caption: Generalized workflow for the asymmetric synthesis of L-2-aminopimelic acid.
Key Steps:

o Protection and Chiral Auxiliary Attachment: A suitable chiral auxiliary is attached to glycine to
control the stereochemistry of the subsequent alkylation.

e Enolate Formation: The protected glycine derivative is treated with a strong base, such as
lithium diisopropylamide (LDA), at low temperature to form a chiral enolate.

» Alkylation: The enolate is reacted with an appropriate five-carbon electrophile containing a
protected carboxylic acid at the terminal position (e.g., a 5-halopentanoate ester).

» Deprotection and Hydrolysis: The chiral auxiliary and any protecting groups on the carboxylic
acids are removed, typically by acid hydrolysis.
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Purification: The final product is purified using techniques such as ion-exchange
chromatography to yield enantiomerically pure L-2-aminopimelic acid.

Protocol for Determination of Minimum Inhibitory
Concentration (MIC)

The antibacterial activity of 2-APA peptides can be quantified by determining the Minimum

Inhibitory Concentration (MIC) using the broth microdilution method. The following is a standard

protocol that can be adapted for this purpose.

Materials:

Test peptide ((L-2-aminopimelyl)-L-alanine)

Bacterial strains of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates (polypropylene plates are recommended for peptides to
prevent adsorption)

Sterile deionized water or 0.01% acetic acid for peptide dissolution

Bacterial incubator (37°C)

Microplate reader (optional, for OD measurements)

Procedure:

Preparation of Bacterial Inoculum:

o From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of
CAMHB.

o Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.qg.,
ODeoo of 0.4-0.6).
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o Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x
10° colony-forming units (CFU)/mL.

o Preparation of Peptide Dilutions:
o Prepare a stock solution of the test peptide in a suitable sterile solvent.

o Perform serial two-fold dilutions of the peptide stock solution in CAMHB in the 96-well
plate to achieve a range of desired concentrations. A typical final volume in each well is 50
or 100 pL.

e |noculation and Incubation:

o Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate
containing the peptide dilutions.

o Include a positive control well (bacteria in CAMHB without peptide) and a negative control
well (CAMHB only, no bacteria or peptide).

o Incubate the plate at 37°C for 18-24 hours.
e Determination of MIC:
o After incubation, visually inspect the wells for bacterial growth (turbidity).

o The MIC is defined as the lowest concentration of the peptide at which there is no visible
growth of the bacterium.

o Alternatively, the optical density at 600 nm (ODsoo) can be measured using a microplate
reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g.,
>90%) compared to the positive control.

Applications in Drug Development and Agriculture

The unique biological activities of 2-aminopimelic acid present exciting opportunities in both
medicine and agriculture.

5.1. Drug Development:
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» Novel Antibiotics: The inhibition of the DAP pathway provides a validated target for the
development of new antibacterial drugs. The use of peptide-based prodrugs of 2-APAis a
promising strategy to overcome bacterial uptake limitations.

o Combating Antibiotic Resistance: As the DAP pathway is a novel target, inhibitors of this
pathway may be effective against bacteria that have developed resistance to existing classes
of antibiotics.

o High Selectivity: The absence of the DAP pathway in mammals suggests that inhibitors of
this pathway are likely to have a high therapeutic index with minimal off-target effects.

5.2. Agriculture:

o Plant Growth Regulators: The auxin-mimicking properties of L-2-APA can be exploited to
develop new products that enhance root development in crops.

o Improved Crop Yields: Enhanced lateral root formation can lead to more efficient water and
nutrient absorption, potentially increasing crop yields and improving drought tolerance.

o Sustainable Agriculture: The development of more effective plant growth regulators can
contribute to more sustainable agricultural practices by reducing the need for fertilizers and
irrigation.

Conclusion

2-Aminopimelic acid is a fascinating nonproteinogenic amino acid that stands at the
intersection of drug discovery and agricultural innovation. Its ability to selectively inhibit a vital
bacterial metabolic pathway makes it a compelling lead for the development of new antibiotics.
Concurrently, its function as a plant growth regulator highlights its potential to contribute to
global food security. Further research into the synthesis of more potent and bioavailable
derivatives, along with a deeper understanding of its interactions with biological targets, will be
crucial in realizing the full therapeutic and agricultural potential of this versatile molecule. This
guide provides a foundational resource for scientists and researchers to explore and harness
the unique properties of 2-aminopimelic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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